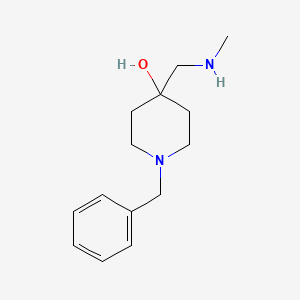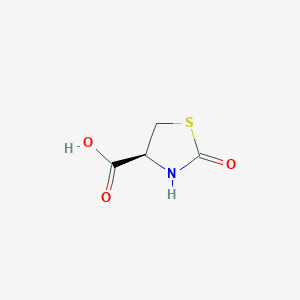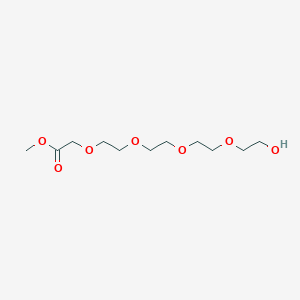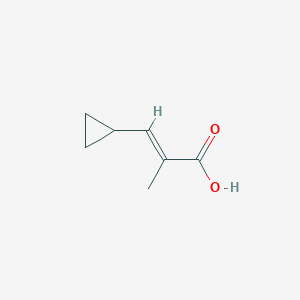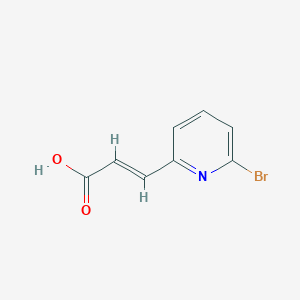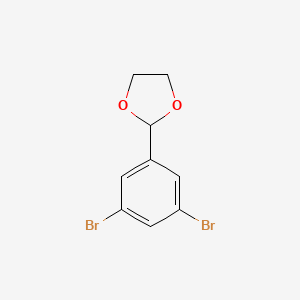
2-(3,5-二溴苯基)-1,3-二噁烷
描述
“2-(3,5-Dibromophenyl)-1,3-dioxolane” seems to be a complex organic compound. It likely contains a dioxolane group (a cyclic ether with three carbon atoms and two oxygen atoms in the ring) attached to a phenyl group (a ring of 6 carbon atoms, akin to benzene) which is substituted with two bromine atoms at the 3rd and 5th positions .
科学研究应用
合成和表征
由 2-苯基-1,3-二噁烷衍生的聚[(2-苯基-1,3-二噁烷-4-基)甲基甲基丙烯酸酯]的合成和表征已得到广泛研究。使用傅里叶变换红外 (FTIR)、核磁共振 (NMR)、凝胶渗透色谱和差示扫描量热法等技术对这些材料进行表征。已经详细分析了该聚合物的热降解,有助于理解其稳定性和在材料科学中的潜在应用 (Coskun et al., 1998)。
杂环化学
在杂环化学领域,2-(3,5-二溴苯基)-1,3-二噁烷与含氧和硫的五元杂环环系的合成和反应有关。该化合物的结构多功能性和反应性使其成为合成各种杂环化合物的有价值的组成部分,这些化合物在制药和材料科学中具有广泛的应用 (Aitken, 1990)。
催化
在催化领域,2-苯基-1,3-二噁烷的衍生物,如 2-(2'-二环己基膦苯基)-2-甲基-1,3-二噁烷,已用于钯/配体催化的铃木反应。这些反应在双芳基产物的合成中至关重要,突出了该化合物在促进复杂化学转化中的重要性 (Bei et al., 1999)。
结构分析和应用
由 2-苯基-1,3-二噁烷衍生的化合物(如 (4R,5R)-α,α,α′,α′-2,2-六苯基-4,5-二甲醇-1,3-二噁烷)的合成和结构证明了其在创建结构独特的化合物中的效用。此类化合物在手性催化和材料科学等领域具有潜在应用,其中特定的分子构型至关重要 (Irurre et al., 1992)。
液晶技术
该化合物的衍生物已在液晶技术领域得到探索。例如,1,3-二噁烷封端的液晶显示出增强的正介电各向异性和双折射,使其适用于显示技术和其他光电器件 (Chen et al., 2015)。
医药和农业化学
在医药和农业化学中,2-(3,5-二溴苯基)-1,3-二噁烷的衍生物,如 1-(2-苯基-1,3-二噁烷-2-基甲基)-1,2,4-三唑,已被合成并评估其杀菌活性。这些化合物在控制植物病害方面显示出有希望的结果,并突出了 2-(3,5-二溴苯基)-1,3-二噁烷衍生物在开发新型农用化学品中的潜力 (Gestel et al., 1980)。
安全和危害
未来方向
作用机制
Target of Action
Compounds with similar structures, such as 2-amino-3,5-dibromobenzyl alcohol, have been associated with the thyroid hormone receptor alpha (thra) . THRA is a high-affinity receptor for thyroid hormones, including triiodothyronine and thyroxine .
Mode of Action
Based on the structural similarity to 2-amino-3,5-dibromobenzyl alcohol, it might interact with its target in a similar manner .
Pharmacokinetics
The compound’s predicted boiling point is 3663±370 °C, and its predicted density is 2037±006 g/cm3 . These properties may influence its bioavailability.
属性
IUPAC Name |
2-(3,5-dibromophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXZDDQGPKSYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dibromophenyl)-1,3-dioxolane | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

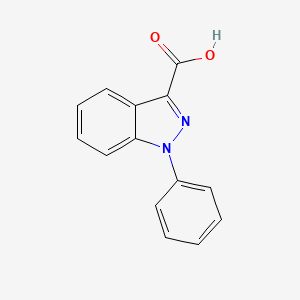

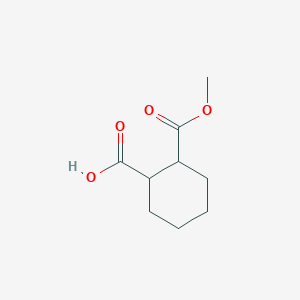
![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)
